L-Leucyl-D-methionine

Description

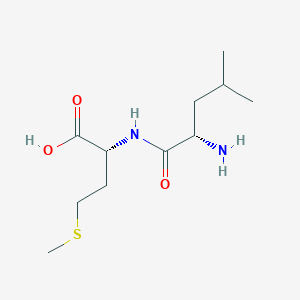

L-Leucyl-D-methionine is a synthetic dipeptide composed of L-leucine (a branched-chain essential amino acid) and D-methionine (the D-enantiomer of methionine, a sulfur-containing amino acid). The Leu-Met linkage in this compound is formed via a peptide bond, rendering it resistant to proteolytic cleavage under physiological conditions.

Properties

CAS No. |

38062-77-0 |

|---|---|

Molecular Formula |

C11H22N2O3S |

Molecular Weight |

262.37 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C11H22N2O3S/c1-7(2)6-8(12)10(14)13-9(11(15)16)4-5-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t8-,9+/m0/s1 |

InChI Key |

NTISAKGPIGTIJJ-DTWKUNHWSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H](CCSC)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-D-methionine typically involves the coupling of L-leucine and D-methionine. This can be achieved through peptide bond formation using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods where specific enzymes catalyze the formation of the dipeptide from its constituent amino acids. This method is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the product.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-D-methionine can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Reduction reactions can revert oxidized methionine back to its original form.

Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Various reagents like acyl chlorides or anhydrides can be used for substitution reactions.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Restored methionine.

Substitution: Various acylated or alkylated derivatives.

Scientific Research Applications

L-Leucyl-D-methionine has several applications in scientific research:

Chemistry: Used as a model compound to study peptide bond formation and stability.

Biology: Investigated for its role in protein digestion and metabolism.

Medicine: Potential therapeutic applications due to its physiological effects.

Industry: Used in the production of specialized peptides and as a precursor in the synthesis of more complex molecules

Mechanism of Action

The mechanism of action of L-Leucyl-D-methionine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for peptidases, which break it down into its constituent amino acids. These amino acids can then participate in various metabolic pathways, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Leucyl-D-methionine with structurally or functionally related compounds, including enantiomers, derivatives, and dipeptides:

Key Findings from Comparative Analysis:

Chirality and Bioactivity :

- Unlike L-Leucyl-L-methionine (a natural dipeptide), this compound’s D-configuration limits its metabolic utilization but enhances stability against enzymatic degradation, making it suitable for applications requiring prolonged peptide integrity .

- DL-Methionine, a racemic mixture, is widely used in animal nutrition due to its cost-effectiveness, but only the L-form is bioactive in mammals .

Synthesis Efficiency :

- Enzymatic resolution (e.g., for N-Acetyl-DL-Methionine) achieves >85% yield of L-methionine, whereas chemical synthesis of this compound requires costly chiral reagents .

Functional Diversity: S-Adenosyl-L-Methionine (SAMe) serves as a universal methyl donor in biochemical reactions, a role unattainable by this compound due to its lack of a reactive sulfonium center . Dansyl-L-Methionine’s fluorescence enables real-time tracking of peptide interactions, a feature absent in non-derivatized analogs like this compound .

Safety Profiles :

- DL-Methionine exhibits higher acute toxicity compared to acetylated or peptide-bound forms, emphasizing the importance of structural modifications for safety optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.